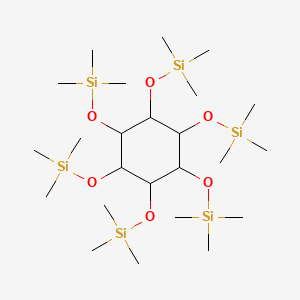![molecular formula C8H5ClN2O B1596372 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 5418-94-0](/img/structure/B1596372.png)
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
概要
説明
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family.
生化学分析
Biochemical Properties
It has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . This suggests that it may interact with various enzymes, proteins, and other biomolecules, but the exact nature of these interactions is yet to be determined.
Molecular Mechanism
It is known that it can undergo metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 2-chloropyridine with cyanamide under basic conditions, followed by cyclization to form the desired product . Another approach includes the use of 2-aminopyridine and chloroformamidine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, are common practices to achieve efficient production .
化学反応の分析
Types of Reactions
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids to form aryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, hydrazine, and thiophenol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Cross-Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of azido, hydrazino, and thiol derivatives.
Oxidation and Reduction: Formation of various oxidized or reduced pyridopyrimidine derivatives.
Cross-Coupling: Formation of aryl-substituted pyridopyrimidines.
科学的研究の応用
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its applications in various fields:
作用機序
The mechanism of action of 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it inhibits dihydrofolate reductase (DHFR) with high affinity, thereby reducing the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimidines. This inhibition ultimately leads to the disruption of DNA and RNA synthesis, causing cell death .
類似化合物との比較
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family:
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one: Exhibits similar biological activities but with different potency and selectivity.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Known for its antimicrobial and anticancer properties.
2-Amino-4H-pyrido[1,2-a]pyrimidin-4-one: Used in the synthesis of various bioactive molecules.
The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-chloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGMQFDVKUHJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202529 | |
| Record name | 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-94-0 | |
| Record name | 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5418-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)


![(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1596298.png)




![3',6'-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1596305.png)


